molecular formula C6H6N4 B1395845 1H-Pyrazolo[4,3-c]pyridin-3-amine CAS No. 885271-06-7

1H-Pyrazolo[4,3-c]pyridin-3-amine

Cat. No. B1395845
CAS RN: 885271-06-7
M. Wt: 134.14 g/mol
InChI Key: HOGPZNSRUUOAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound . It is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives has been a subject of interest for many researchers . The first monosubstituted 1H-Pyrazolo[4,3-c]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridin-3-amine is characterized by the presence of a pyrazole and a pyridine ring . The compound can present two isomeric structures .


Chemical Reactions Analysis

The chemical reactivity of 1H-Pyrazolo[4,3-c]pyridin-3-amine has been studied in the context of its synthesis . The compound has been used as a starting material for the synthesis of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridin-3-amine include a molecular weight of 134.14 g/mol, a topological polar surface area of 67.6 Ų, and a complexity of 127 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridin-3-amine: A Comprehensive Analysis of Scientific Research Applications: 1H-Pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine class. These compounds are known for their diverse applications in various fields of scientific research. Below is a detailed analysis of six unique applications of this compound:

Energetic Ionic Compounds Synthesis

This compound serves as a precursor in the synthesis of energetic ionic compounds, which are crucial in the field of materials science for creating substances with good detonation performances and low sensitivities. The practical synthesis approach highlights its importance in heterocyclic chemistry .

Biological Evaluation

In biological research, derivatives of this compound are evaluated for their potential biological activities. This includes assessing their effects on various cell types and understanding their pharmacological properties .

Medicinal Chemistry

The structural motif of 1H-Pyrazolo[4,3-c]pyridin-3-amine is significant in medicinal chemistry for designing novel therapeutic agents. Its derivatives are often synthesized and screened for various biomedical applications .

Synthetic Methodology Development

Researchers utilize this compound to develop new synthetic methodologies. It serves as a model compound for creating synthetic strategies that can be employed to produce fused pyridinyl azides and other heterocyclic compounds .

Heterocyclic Chemistry Research

As a heterocyclic compound, it is used extensively in research aimed at understanding the properties and reactions of such molecules. This research can lead to the discovery of new reactions and the development of new materials .

Chemical Education

Due to its interesting chemical properties and applications, this compound is also used in chemical education to teach students about heterocyclic chemistry and synthetic strategies .

Future Directions

The future directions for the study of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives could involve further exploration of their synthesis, characterization, and potential biomedical applications .

properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGPZNSRUUOAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716958
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-c]pyridin-3-amine

CAS RN

885271-06-7
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 2
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[4,3-c]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[4,3-c]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.